molecular formula C21H18N2O2 B14669386 N-(2-Benzamidophenyl)-N-methylbenzamide CAS No. 38182-45-5

N-(2-Benzamidophenyl)-N-methylbenzamide

Cat. No.: B14669386
CAS No.: 38182-45-5
M. Wt: 330.4 g/mol
InChI Key: LUBMDZYBEUVDGQ-UHFFFAOYSA-N
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Description

N-(2-Benzamidophenyl)-N-methylbenzamide is a synthetic benzamide derivative provided for research use only. This compound is of significant interest in medicinal chemistry and chemical biology due to its structural features, which include multiple aromatic rings and amide linkages. Such a molecular architecture is commonly investigated for its potential to interact with biological targets like enzymes and receptors. Researchers may explore its application as a key intermediate in organic synthesis or as a candidate for developing pharmacologically active molecules. Benzamide derivatives are a well-studied class of compounds, with some members known to exhibit a range of biological activities. This product is strictly for use in laboratory research and is not intended for diagnostic or therapeutic purposes. The buyer assumes responsibility for confirming the product's identity and purity prior to use. All sales are final.

Properties

CAS No.

38182-45-5

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-[benzoyl(methyl)amino]phenyl]benzamide

InChI

InChI=1S/C21H18N2O2/c1-23(21(25)17-12-6-3-7-13-17)19-15-9-8-14-18(19)22-20(24)16-10-4-2-5-11-16/h2-15H,1H3,(H,22,24)

InChI Key

LUBMDZYBEUVDGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Benzamidophenyl)-N-methylbenzamide typically involves the reaction of 2-aminobenzamide with N-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-Benzamidophenyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring can be replaced with other substituents using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophilic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Benzamidophenyl)-N-methylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various derivatives with potential biological activities.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties. Studies have shown its efficacy against certain cancer cell lines and microbial strains.

    Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent. It is also studied for its potential use in drug development and formulation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features make it a valuable component in material science research.

Mechanism of Action

The mechanism of action of N-(2-Benzamidophenyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors, modulating signaling pathways and influencing cellular processes.

Comparison with Similar Compounds

Substituent Effects on Conformation and Bonding

  • N-(2,6-Dichlorophenyl)benzamide analogs : These compounds exhibit trans conformations of N–H and C=O bonds, similar to the expected geometry of N-(2-benzamidophenyl)-N-methylbenzamide. Dihedral angles between aromatic rings in such analogs range from 80–90°, influencing crystallinity and intermolecular hydrogen bonding .
  • N-(2-Methylphenyl)benzamide : The ortho-methyl substituent induces steric hindrance, reducing planarity between aromatic rings (dihedral angle: ~88°) .

Crystallographic Parameters

  • 4-Bromo-N-(2-nitrophenyl)benzamide : Crystallizes with two molecules per asymmetric unit, stabilized by N–H⋯O hydrogen bonds. The nitro and bromo substituents enhance packing efficiency compared to the less polar benzamidophenyl group .

Comparative Physicochemical Data

Compound Name Molecular Formula Melting Point (°C) MS (ESI) [M+H]+ Key Substituents Reference
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide C₂₂H₂₀FNO₃ 125–127 366 Fluorine, methoxy
4-(Benzo[d][1,3]dioxol-5-yl)-N-(3-methoxyphenyl)-N-methylbenzamide C₂₂H₁₉NO₄ 139–141 362 Benzodioxole
N,N-Diethyl-3-methylbenzamide (DEET) C₁₂H₁₇NO Diethyl, methyl

Notes:

  • Electron-withdrawing groups (e.g., nitro, fluorine) increase thermal stability and melting points .
  • DEET’s lipophilic diethyl group enhances skin permeability, unlike the polar benzamidophenyl group in the target compound .

Pharmacological and Metabolic Profiles

Therapeutic Activity

  • DPI-3290: A mixed opioid agonist with potent antinociceptive activity. Its N-methylbenzamide core is modified with a fluorophenyl group and piperazinyl moiety, highlighting how substituents dictate receptor selectivity and reduce respiratory depression compared to morphine .
  • Benzimidazole analogs : Exhibit antimicrobial and anticancer activities via intercalation or enzyme inhibition, suggesting that the benzamidophenyl group in the target compound may confer similar bioactivity .

Metabolic Stability

  • N-Methylbenzamides: Metabolized to N-hydroxymethyl derivatives under alkaline conditions.
  • DEET: Rapidly absorbed and metabolized, with complete elimination. Its N,N-diethyl group accelerates hepatic clearance compared to mono-substituted benzamides .

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